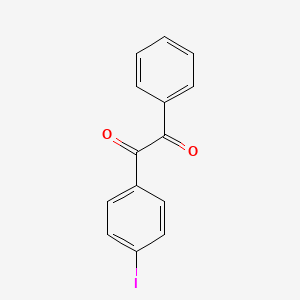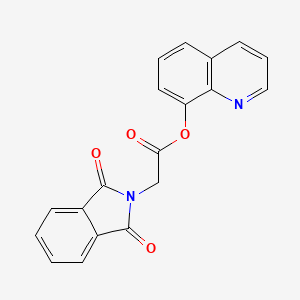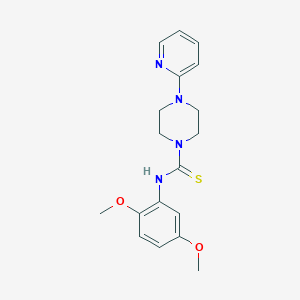
1-(4-Iodophenyl)-2-phenylethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Iodophenyl)-2-phenylethane-1,2-dione is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a phenylethane-1,2-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione typically involves the iodination of a suitable precursor. One common method involves the reaction of 4-iodoacetophenone with benzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
1-(4-Iodophenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
科学研究应用
1-(4-Iodophenyl)-2-phenylethane-1,2-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with anticancer, antibacterial, and antiviral properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the phenylethane-1,2-dione structure can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
4-Iodoacetophenone: A related compound with similar iodine substitution but different structural features.
Isoindoline-1,3-dione Derivatives: Compounds with similar dione structures but different substituents, often used in medicinal chemistry.
Benzothiazolyl Derivatives: Compounds with benzothiazole rings and iodine substitution, used in various chemical applications
Uniqueness
1-(4-Iodophenyl)-2-phenylethane-1,2-dione is unique due to its specific combination of iodine substitution and phenylethane-1,2-dione structure. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C14H9IO2 |
|---|---|
分子量 |
336.12 g/mol |
IUPAC 名称 |
1-(4-iodophenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H9IO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H |
InChI 键 |
JDHMOVJOTOZHAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-fluorophenyl)-N-[(E)-1H-indol-5-ylmethylidene]methanamine](/img/structure/B10866377.png)
![4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid](/img/structure/B10866381.png)
![methyl [(4Z)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10866388.png)
![2-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10866392.png)
![2-(2,6-dimethylphenoxy)-N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}acetamide](/img/structure/B10866395.png)
![2-({4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B10866396.png)
![4-ethyl-3,5,7-trimethyl-11-(4-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10866412.png)
![N-(4-bromophenyl)-2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}acetamide](/img/structure/B10866414.png)

![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-acetamide](/img/structure/B10866421.png)
![9-Tert-butyl-2-[(2,6-dimethylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10866429.png)


![2-{3,3-dimethyl-11-[4-(methylsulfanyl)phenyl]-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-N-methylacetamide](/img/structure/B10866447.png)
